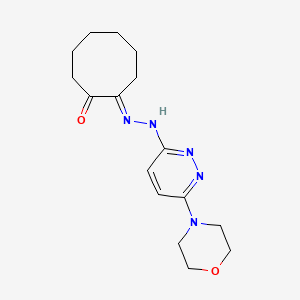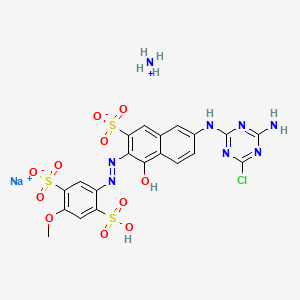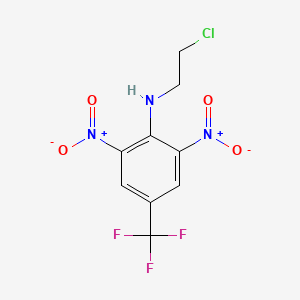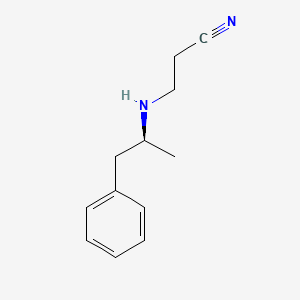
Fenproporex, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenproporex, also known as 3-(1-phenylpropan-2-ylamino)propanenitrile, is a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. Developed in the 1960s, it is primarily used as an appetite suppressant for the treatment of obesity. Fenproporex is metabolized in the body to produce amphetamine, which contributes to its stimulant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fenproporex can be synthesized through a multi-step process involving the reaction of phenylacetone with ammonia and hydrogen cyanide. The reaction conditions typically involve:
Step 1: Phenylacetone reacts with ammonia to form phenylpropan-2-amine.
Step 2: The resulting amine is then reacted with hydrogen cyanide to produce fenproporex.
Industrial Production Methods: Industrial production of fenproporex follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Fenproporex undergoes several types of chemical reactions, including:
Oxidation: Fenproporex can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert fenproporex to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine or nitrile functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Amphetamine and other oxidized metabolites.
Reduction: Amine derivatives of fenproporex.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Fenproporex has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other stimulant drugs.
Biology: Studied for its effects on neurotransmitter systems and brain energy metabolism.
Medicine: Used as an appetite suppressant in the treatment of obesity. Research has also explored its potential in treating attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the production of diet pills and weight loss supplements
Mécanisme D'action
Fenproporex exerts its effects primarily through its metabolism to amphetamine. Amphetamine acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, reduced appetite, and enhanced mood. The molecular targets include:
Dopamine Transporter (DAT): Inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.
Norepinephrine Transporter (NET): Inhibits the reuptake of norepinephrine.
Serotonin Transporter (SERT): Inhibits the reuptake of serotonin
Comparaison Avec Des Composés Similaires
Fenproporex is similar to other stimulant drugs in the phenethylamine and amphetamine classes. Some of the similar compounds include:
Amphetamine: Shares a similar mechanism of action but is more potent.
Methamphetamine: More potent and has a higher potential for abuse.
Phentermine: Used as an appetite suppressant but has a different chemical structure.
Diethylpropion: Another appetite suppressant with a different mechanism of action.
Uniqueness of Fenproporex: Fenproporex is unique due to its specific metabolic pathway that produces amphetamine as a major metabolite. This contributes to its stimulant effects while being marketed primarily as an appetite suppressant .
Propriétés
Numéro CAS |
37577-21-2 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-[[(2S)-1-phenylpropan-2-yl]amino]propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1 |
Clé InChI |
IQUFSXIQAFPIMR-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NCCC#N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


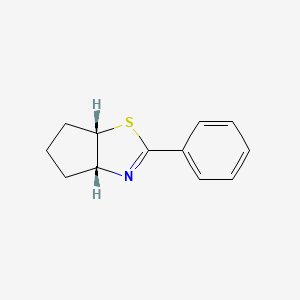
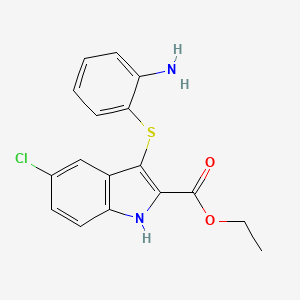

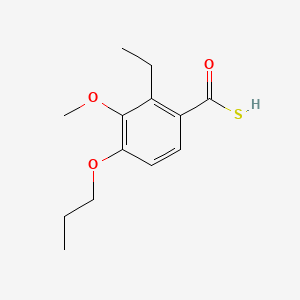

![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
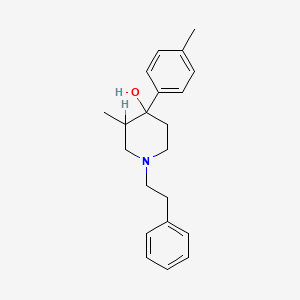
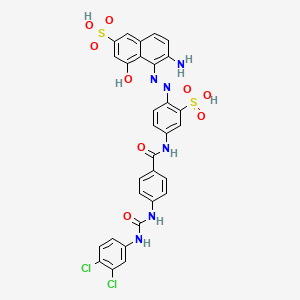
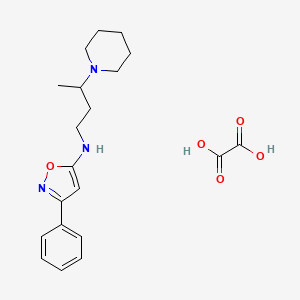
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
